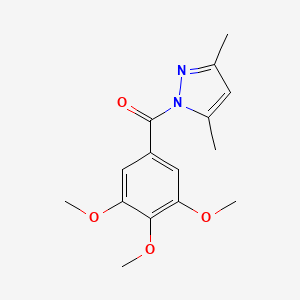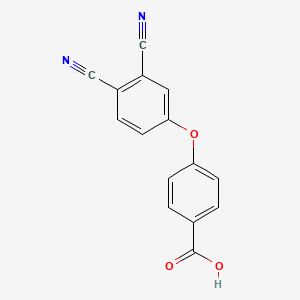![molecular formula C17H25N3O4 B5621573 6-{[(3R*,4R*)-4-hydroxy-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-1-piperidinyl]carbonyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B5621573.png)
6-{[(3R*,4R*)-4-hydroxy-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-1-piperidinyl]carbonyl}-2-methyl-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a part of a broader family of pyridazinone derivatives, which have been studied for various biochemical applications and synthetic methodologies. Pyridazinones are known for their structural diversity and potential biological activities, leading to extensive research into their synthesis, structure, and reactivity.
Synthesis Analysis
The synthesis of pyridazinone derivatives, such as the compound , often involves multi-step reactions starting from pyrone or pyridone precursors. For instance, the reaction of 4-hydroxy-6-methyl-2-pyridone with benzylidenemalononitriles and α-cyanoacrylic esters in the presence of a catalytic amount of piperidine leads to the formation of 4H-pyrano[3,2-c]pyridines, which are structurally related to the target compound (Mekheimer, Mohamed, & Sadek, 1997).
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives features a bicyclic system with pyridazinone and pyrano rings. The structural elucidation is typically achieved through spectroscopic methods such as NMR and mass spectrometry, providing insights into the arrangement of substituents and stereochemistry.
Chemical Reactions and Properties
Pyridazinone derivatives undergo various chemical reactions, highlighting their reactivity and functional group transformations. For example, they can react with secondary amines and formaldehyde to yield N-Mannich bases, demonstrating their versatility in organic synthesis (Mustafa et al., 1964).
properties
IUPAC Name |
6-[(3R,4R)-4-hydroxy-3-methyl-4-(oxan-4-yl)piperidine-1-carbonyl]-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-12-11-20(16(22)14-3-4-15(21)19(2)18-14)8-7-17(12,23)13-5-9-24-10-6-13/h3-4,12-13,23H,5-11H2,1-2H3/t12-,17+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXFGWIQROCSJV-PXAZEXFGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C2CCOCC2)O)C(=O)C3=NN(C(=O)C=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(C2CCOCC2)O)C(=O)C3=NN(C(=O)C=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{[(3R*,4R*)-4-hydroxy-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-1-piperidinyl]carbonyl}-2-methyl-3(2H)-pyridazinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-2-methyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}-2-propen-1-amine](/img/structure/B5621491.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-5-phenoxy-2-furamide](/img/structure/B5621494.png)
![8-[3-(2-fluorophenyl)-3-phenylpropanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5621497.png)


![7,9-dimethyl-4-(4-morpholinyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B5621536.png)

![2-[(5-chloro-2-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5621543.png)
![2-benzyl-9-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5621549.png)

![7-[3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanoyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5621570.png)

![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}chromane-3-carboxamide](/img/structure/B5621591.png)
![2-chloro-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-5-piperidin-1-ylbenzamide](/img/structure/B5621598.png)